N*1*-(2,3-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine

Description

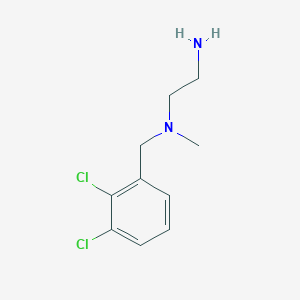

N¹-(2,3-Dichloro-benzyl)-N¹-methyl-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a 2,3-dichlorobenzyl group and a methyl substituent on the terminal nitrogen. The compound’s molecular formula is inferred as C₁₀H₁₃Cl₂N₂, with a molecular weight of ~234.13 g/mol. The chlorine atoms at the 2- and 3-positions on the benzyl ring likely enhance lipophilicity and influence electronic properties compared to other substituents .

Properties

IUPAC Name |

N'-[(2,3-dichlorophenyl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2N2/c1-14(6-5-13)7-8-3-2-4-9(11)10(8)12/h2-4H,5-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVWTVOYXYJTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine typically involves the following steps:

- Starting Materials : The synthesis begins with 2,3-dichlorobenzyl chloride and N-methyl-ethane-1,2-diamine.

- Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Catalysts and Reagents : A base such as triethylamine or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.

- Procedure : The 2,3-dichlorobenzyl chloride is added dropwise to a solution of N-methyl-ethane-1,2-diamine in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

- Purification : The product is purified by techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine may involve:

- Large-Scale Reactors : Utilizing large-scale reactors with precise temperature and pressure controls to optimize yield and purity.

- Continuous Flow Systems : Implementing continuous flow systems to enhance reaction efficiency and scalability.

- Automated Purification : Employing automated purification systems such as high-performance liquid chromatography (HPLC) for consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

- Substitution : The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

- Oxidation : Potassium permanganate in an acidic medium.

- Reduction : Lithium aluminum hydride in anhydrous ether.

- Substitution : Sodium hydroxide in aqueous or alcoholic solutions.

- Oxidation : Amine oxides.

- Reduction : Secondary amines.

- Substitution : Hydroxyl or amino-substituted benzyl derivatives.

Scientific Research Applications

N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine has several applications in scientific research:

- Medicinal Chemistry : It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of bacterial infections and cancer.

- Biological Studies : The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

- Industrial Applications : It serves as an intermediate in the synthesis of more complex organic compounds used in various industrial processes.

Mechanism of Action

The mechanism by which N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine exerts its effects involves:

- Molecular Targets : The compound targets specific enzymes or receptors in biological systems, potentially inhibiting their activity.

- Pathways Involved : It may interfere with cellular pathways such as signal transduction or metabolic processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N¹-(2,3-Dichloro-benzyl)-N¹-methyl-ethane-1,2-diamine with key analogs, highlighting substituent effects, molecular properties, and notable features:

Key Structural and Functional Insights:

In contrast, the 2,5-dichloro isomer () offers reduced steric strain due to wider Cl separation . Methoxy groups (3- or 4-position) introduce electron-donating effects, which could improve solubility in polar solvents but reduce electrophilicity compared to chloro derivatives .

Impact on Molecular Weight and Lipophilicity :

- Chlorinated analogs (e.g., 2,3- and 2,5-dichloro derivatives) exhibit higher molecular weights (~233–234 g/mol) and logP values compared to methoxy-substituted compounds (~194 g/mol), suggesting greater membrane permeability .

Potential Applications: Chlorinated derivatives: Likely candidates for antimicrobial or anticancer agents due to lipophilicity and halogen-bonding capabilities (analogous to known bioactive dichloroaromatics) .

Research Findings and Gaps

- Chlorinated analogs may require careful control of reaction conditions to avoid polychlorination byproducts.

- Biological Activity : highlights neuroprotective diamines with carbohydrate moieties, but the target compound’s pharmacological profile remains unstudied in the provided data.

- Coordination Chemistry: Ferrocenyl- and quinolinyl-diamine complexes () demonstrate the scaffold’s versatility in forming metal complexes, suggesting the 2,3-dichloro derivative could act as a ligand for transition metals .

Biological Activity

N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine (CAS No. 1251258-37-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₁₄Cl₂N₂, with a molar mass of 233.14 g/mol. Its structure includes a dichlorobenzyl group attached to a methylated ethane-1,2-diamine backbone, which enhances its electrophilic character due to the presence of chlorine atoms. This structural configuration is critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄Cl₂N₂ |

| Molar Mass | 233.14 g/mol |

| CAS Number | 1251258-37-3 |

| Purity | 96% |

Synthesis Methods

Various synthetic routes have been explored to produce N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine. The most common method involves the reaction of 2,3-dichlorobenzyl chloride with methylated ethane-1,2-diamine under controlled conditions. The reaction typically requires an organic solvent and may involve purification steps such as recrystallization or chromatography to achieve high purity.

The biological activity of N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The dichloro substituents enhance its binding affinity to specific receptors or enzymes, potentially modulating their activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. Further research is needed to elucidate the specific pathways affected by this compound.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Case Study on Antimicrobial Activity :

- Objective : Evaluate the effectiveness against Staphylococcus aureus.

- Method : Disk diffusion method.

- Outcome : Inhibition zones were observed at concentrations as low as 50 µg/mL.

-

Case Study on Anticancer Effects :

- Objective : Assess cytotoxicity in breast cancer cell lines (MCF-7).

- Method : MTT assay.

- Outcome : IC50 values indicated significant cytotoxicity at concentrations above 25 µM after 48 hours of exposure.

Comparative Analysis with Similar Compounds

To understand the unique properties of N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Similarity Level |

|---|---|---|

| N,N-Dimethylbenzene-1,2-diamine | Two methyl groups on the amine | High |

| N-Methyl-1,2-benzenediamine dihydrochloride | Contains a methyl group and two amines | Moderate |

| 4-Chlorobenzyl-N-methylamine | Chlorinated benzyl group without dichloro | Moderate |

The presence of two chlorine atoms in N1-(2,3-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine enhances its reactivity and biological activity compared to similar compounds lacking such substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.